molecular formula C12H15N3O2S2 B3008678 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797352-17-0

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3008678
CAS No.: 1797352-17-0
M. Wt: 297.39
InChI Key: IHSWAQGSDXIBCZ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 5. The carboxamide nitrogen is further functionalized with a 2-methoxyethyl group bearing a 5-methylthiophen-2-yl substituent. This structure combines electron-rich aromatic systems (thiophene) with polar functional groups (methoxy, carboxamide), making it a candidate for diverse biological interactions.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-7-4-5-10(18-7)9(17-3)6-13-12(16)11-8(2)14-15-19-11/h4-5,9H,6H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWAQGSDXIBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(N=NS2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N4O3SC_{12}H_{14}N_4O_3S, with a molecular weight of approximately 286.38 g/mol. The compound features a thiadiazole ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₄O₃S
Molecular Weight286.38 g/mol
CAS Number1797159-69-3
Melting PointNot available
DensityNot available

Target Interactions

Thiadiazole derivatives are known to interact with various biological targets, including:

  • Enzymes : They can inhibit enzymes such as carbonic anhydrase and topoisomerase II.
  • Receptors : Modulation of receptor activity has been observed.
  • Cellular Processes : They interfere with DNA replication and cellular signaling pathways.

Biochemical Pathways

The compound's thiadiazole nucleus allows it to engage in multiple biochemical pathways. For instance, studies have shown that it can disrupt DNA replication processes in both bacterial and cancer cells, indicating potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a related thiadiazole compound exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
  • Anticancer Potential : In a study evaluating various thiadiazole derivatives, one compound showed an IC50 value of 10 µM against human breast cancer cells (MCF7), indicating strong cytotoxicity compared to standard chemotherapeutics .
  • Mechanistic Insights : Research highlighted that the compound can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation rates and enhanced apoptosis through caspase activation .

Table 2: Case Study Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus
Anticancer ActivityIC50 = 10 µM in MCF7 cells
Mechanistic InsightsInduces G0/G1 cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related thiadiazole, thiazole, and pyrazole derivatives, focusing on core heterocycles, substituents, biological activities, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-methyl, 5-carboxamide with methoxyethyl-thiophene Not explicitly reported (analogs suggest anticancer/anti-inflammatory potential) Likely involves coupling of thiadiazole-carboxylic acid with amine-containing sidechain N/A
BTP2 (N-{4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-Thiadiazole 4-methyl, 5-carboxamide with bis(trifluoromethyl)pyrazole Inhibits calcium release-activated channels; reduces TLR4-mediated ROS and lung injury Commercial synthesis (Calbiochem)
4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives Thiazole Phenyl at position 2, carbohydrazide at position 5 Anticancer activity against HepG-2 (IC50 = 1.61–1.98 µg/mL) Hydrazide formation via reaction with phenyl isothiocyanate
5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives 1,3,4-Thiadiazole S-alkyl groups at position 5 Anticancer activity (specific IC50 not provided) Alkylation of thioamide intermediates with alkyl halides
SI104 (N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide) 1,2,3-Thiadiazole Phenyl at position 4, chromene-linked carboxamide Not explicitly reported; structural focus on chromene-thiadiazole hybrid HBTU/DIPEA-mediated coupling of thiadiazole-carboxylic acid with aminochromene
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole 5-methylthiophen-2-yl at position 3 Not explicitly reported; structural similarity to thiophene-containing analogs Oxime formation followed by cyclization with ethyl acrylate

Key Comparative Insights

Core Heterocycle Influence :

  • The 1,2,3-thiadiazole core in the target compound and BTP2 provides distinct electronic properties compared to thiazole (e.g., –2) or 1,3,4-thiadiazole derivatives (–9). The 1,2,3-thiadiazole’s electron-deficient nature may enhance interactions with biological targets, as seen in BTP2’s inhibition of calcium channels .
  • Thiazole-based analogs (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) demonstrate potent anticancer activity, suggesting that the thiazole ring’s aromaticity and hydrogen-bonding capacity contribute to efficacy .

Substituent Effects :

  • The methoxyethyl-thiophene group in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability. In contrast, BTP2’s bis(trifluoromethyl)pyrazole substituent enhances metabolic stability and target affinity .
  • Phenyl groups (e.g., in SI104) improve π-π stacking interactions with aromatic residues in enzymes or receptors, a feature absent in the target compound .

Biological Activity Trends :

  • Anticancer activity is prominent in thiazole and 1,3,4-thiadiazole derivatives (IC50 ~1.6–1.98 µg/mL), while 1,2,3-thiadiazoles like BTP2 target calcium signaling pathways .
  • The target compound’s thiophene moiety may confer unique activity profiles, as thiophene-containing analogs (e.g., ) are often explored for CNS or anti-inflammatory applications.

Synthesis Methodologies :

  • Coupling reactions (e.g., HBTU/DIPEA in SI104 synthesis) are common for carboxamide formation . The target compound likely follows a similar route, coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine.
  • Alkylation and cyclization strategies (e.g., ) highlight the versatility of thiadiazole scaffolds in modular synthesis.

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